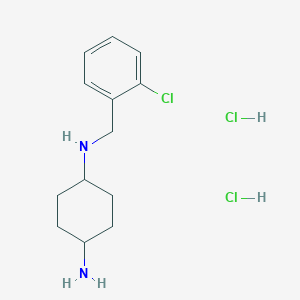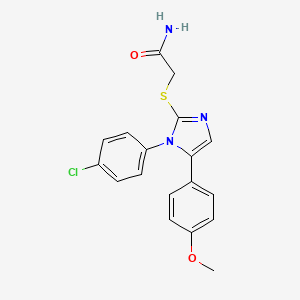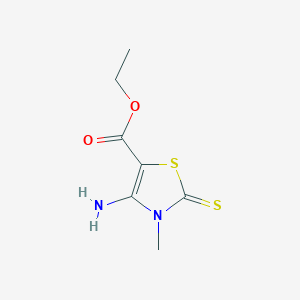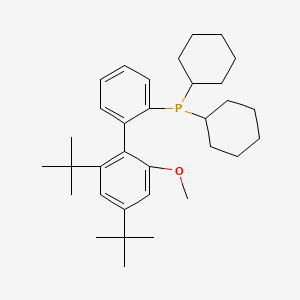
(1R*,4R*)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R*,4R*)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride, also known as AG-490, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of tyrosine kinase inhibitors and has been shown to inhibit the activity of the Janus kinase 2 (JAK2) enzyme. JAK2 is involved in the signaling pathway of cytokines and growth factors, and its dysregulation has been implicated in the development of various diseases such as cancer and autoimmune disorders.
Aplicaciones Científicas De Investigación
Synthesis and Material Science
Cyclohexane diamine derivatives, including those similar to "(1R*,4R*)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride," are critical in the synthesis of complex molecules and materials. For instance, they serve as ligands in the formation of metal complexes with significant structural and electronic properties, contributing to our understanding of molecular geometry and bonding theories. Such complexes have been synthesized facilely, demonstrating varied structural properties examined through X-ray analysis and NMR spectroscopy, highlighting their utility in inorganic chemistry research (Kim, Lee, Lee, & Sohn, 1999).
Polymer Science
In polymer science, cyclohexane diamine derivatives facilitate the development of organosoluble polyimides with exceptional thermal stability and mechanical properties. These materials, derived from cyclohexane-based diamines, exhibit excellent solubility in organic solvents, making them suitable for high-performance applications in the electronics and aerospace industries (Yang, Su, & Hsiao, 2004).
Propiedades
IUPAC Name |
4-N-[(2-chlorophenyl)methyl]cyclohexane-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2.2ClH/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12;;/h1-4,11-12,16H,5-9,15H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZCOQBJENHFOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NCC2=CC=CC=C2Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Methylphenyl)methyl]-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2765296.png)
![3-Methyl-1-(1-(3-phenylbenzo[c]isoxazole-5-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2765297.png)
![1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2765298.png)


![6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}hexanamide](/img/structure/B2765301.png)

![2-[[8-Oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetonitrile](/img/structure/B2765307.png)
![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)
![4-[(Dimethylamino)methyl]-3-methyl-1,2-oxazol-5-amine](/img/structure/B2765309.png)
![N-(2,4-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2765310.png)

![4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2765315.png)
